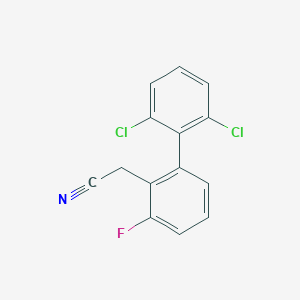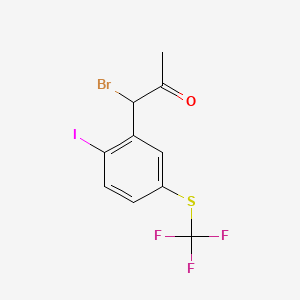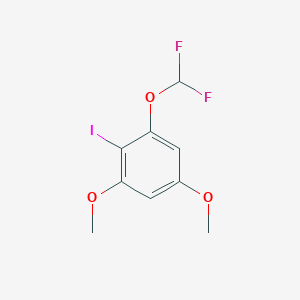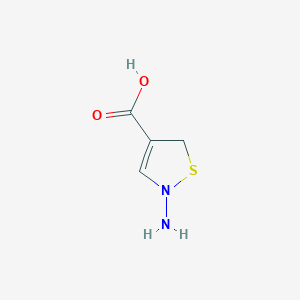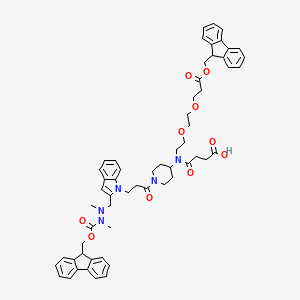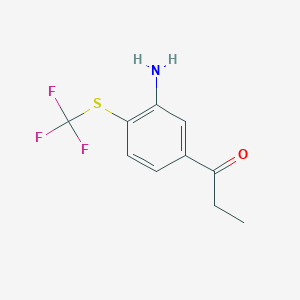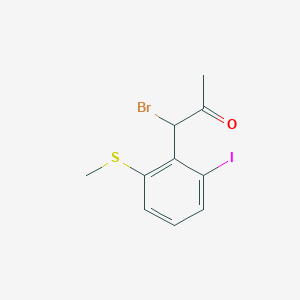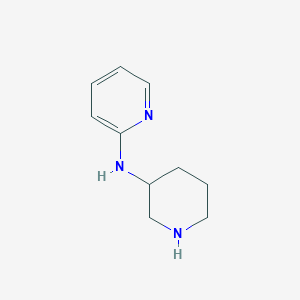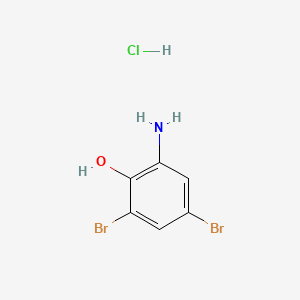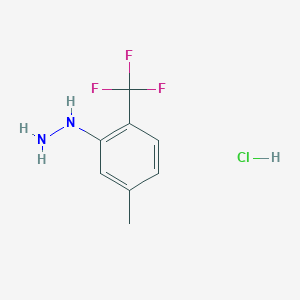
1-(5-Methyl-2-(trifluoromethyl)phenyl)hydrazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methyl-2-(trifluoromethyl)phenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C8H10ClF3N2 It is a derivative of phenylhydrazine, characterized by the presence of a trifluoromethyl group and a methyl group on the phenyl ring
Méthodes De Préparation
The synthesis of 1-(5-Methyl-2-(trifluoromethyl)phenyl)hydrazine hydrochloride typically involves the reaction of 5-methyl-2-(trifluoromethyl)aniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Analyse Des Réactions Chimiques
1-(5-Methyl-2-(trifluoromethyl)phenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Applications De Recherche Scientifique
1-(5-Methyl-2-(trifluoromethyl)phenyl)hydrazine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-(5-Methyl-2-(trifluoromethyl)phenyl)hydrazine hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by inhibiting certain enzymes or interfering with cellular pathways. The exact molecular targets and pathways involved are still under investigation, but it is known to affect oxidative stress and cellular metabolism .
Comparaison Avec Des Composés Similaires
1-(5-Methyl-2-(trifluoromethyl)phenyl)hydrazine hydrochloride can be compared with other similar compounds, such as:
4-(Trifluoromethyl)phenylhydrazine hydrochloride: This compound has similar structural features but lacks the methyl group.
1-(2,5-Bis(trifluoromethyl)phenyl)hydrazine hydrochloride: This compound has an additional trifluoromethyl group, which may alter its chemical properties and reactivity.
(2-Fluoro-5-trifluoromethyl-phenyl)-hydrazine hydrochloride: This compound has a fluorine atom instead of a methyl group, which can influence its biological activity .
Propriétés
Formule moléculaire |
C8H10ClF3N2 |
|---|---|
Poids moléculaire |
226.62 g/mol |
Nom IUPAC |
[5-methyl-2-(trifluoromethyl)phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C8H9F3N2.ClH/c1-5-2-3-6(8(9,10)11)7(4-5)13-12;/h2-4,13H,12H2,1H3;1H |
Clé InChI |
ZOSRBUGLEBWEIQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(F)(F)F)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


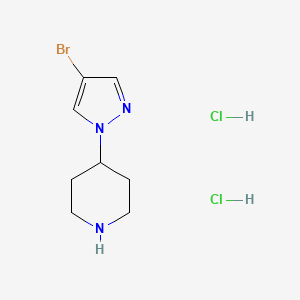
![2-Chloro-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid](/img/structure/B14050103.png)
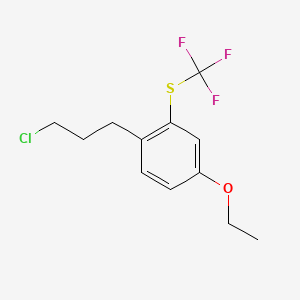
![(NZ)-N-[(2,4,6-trimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B14050118.png)
